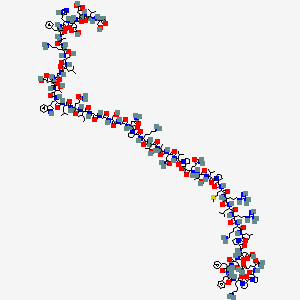
CID 5359885
Descripción general
Descripción
CID 5359885 is a useful research compound. Its molecular formula is C19H16N2Na2O7S2 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Protein Function Control in Cells
Chemically Induced Dimerization (CID) has been pivotal in studying various biological processes. It offers control over protein function with high precision and spatiotemporal resolution. This technique is particularly significant in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Mammalian Inducible Gene Regulation
CID is integral for gene regulation in biomedical research. The development of proteolysis-targeting chimera-based scalable CID platforms has expanded its utility in inducible gene regulation and editing. This advancement includes applications in human cells and mice, offering novel methodologies for gene expression manipulation (Ma et al., 2023).
3. Insights into Cell Biology
CID techniques provide crucial insights into cell biology, particularly in understanding lipid second messengers and small GTPases. These insights help address the "signaling paradox" in cells. The technique's improved specificity and the ability to manipulate multiple systems orthogonally within a cell have been game-changing (DeRose, Miyamoto, & Inoue, 2013).
4. Protein-Protein Interaction Studies
CID has been utilized to study protein-protein interactions and control protein localization within living cells. This has particularly been applied in studying cellular events like cell signaling networks. The development of chemical dimerizers that can be activated and deactivated with light enhances the spatiotemporal control of this technique (Aonbangkhen et al., 2018).
5. Water Use Efficiency in Agriculture
CID, in the context of carbon isotope discrimination, has been applied in agriculture to improve water use efficiency and productivity, especially in barley. This approach has shown significant potential in breeding programs, highlighting CID's applicability beyond typical biomedical contexts (Anyia et al., 2007).
6. Development of New CID Compounds
The synthesis and in vitro activities of new CID compounds have broadened the scope of biological research and potential medical applications. These compounds have become versatile tools for studying intracellular signaling events and are crucial for application-specific optimizations (Keenan et al., 1998).
Propiedades
IUPAC Name |
disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S2.2Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;;/h4-9,20H,1-3H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b21-18-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJTYWDKWZYJNW-LUUCHEBKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NN=C2C3=C(C=C(C=C3)S(=O)(=O)[O-])C=C(C2=O)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)N/N=C\2/C3=C(C=C(C=C3)S(=O)(=O)[O-])C=C(C2=O)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methylbenzenesulfonic acid;1-methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B8220589.png)
![tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]carbamate;hydrochloride](/img/structure/B8220594.png)
![3-(1H-benzimidazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8220605.png)

![(4-Aminobicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B8220613.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptan-1-ol;hydrochloride](/img/structure/B8220616.png)





![[3-[2-(2-Aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane](/img/structure/B8220676.png)
![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8220691.png)